molecular formula C8H14N2O2S B13015142 N1-(2,2-Dimethylthietan-3-yl)malonamide

N1-(2,2-Dimethylthietan-3-yl)malonamide

Cat. No.: B13015142
M. Wt: 202.28 g/mol
InChI Key: OEZGAJHKBMCLCE-UHFFFAOYSA-N
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Description

N1-(2,2-Dimethylthietan-3-yl)malonamide is a chemical compound with the molecular formula C8H14N2O2S It is a malonamide derivative, characterized by the presence of a thietane ring substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,2-Dimethylthietan-3-yl)malonamide can be achieved through multi-component reactions. One such method involves the condensation of isocyanide, Meldrum’s acid, arylidene malononitrile, and two amine molecules in dichloromethane at ambient temperature . This one-pot, five-component reaction is efficient and does not require a catalyst, making it a convenient approach for synthesizing malonamide derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of multi-component reactions and the use of isocyanides can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, as well as scaling up the process to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

N1-(2,2-Dimethylthietan-3-yl)malonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The thietane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its derivatives could be explored for therapeutic applications, such as acting as enzyme inhibitors or receptor agonists.

    Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N1-(2,2-Dimethylthietan-3-yl)malonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2,2-Dimethylthietan-3-yl)acetamide
  • N1-(2,2-Dimethylthietan-3-yl)propionamide
  • N1-(2,2-Dimethylthietan-3-yl)butyramide

Uniqueness

N1-(2,2-Dimethylthietan-3-yl)malonamide is unique due to its specific structural features, such as the thietane ring and the malonamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H14N2O2S

Molecular Weight

202.28 g/mol

IUPAC Name

N'-(2,2-dimethylthietan-3-yl)propanediamide

InChI

InChI=1S/C8H14N2O2S/c1-8(2)5(4-13-8)10-7(12)3-6(9)11/h5H,3-4H2,1-2H3,(H2,9,11)(H,10,12)

InChI Key

OEZGAJHKBMCLCE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NC(=O)CC(=O)N)C

Origin of Product

United States

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